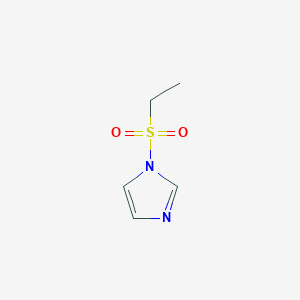

1-(Ethanesulfonyl)imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

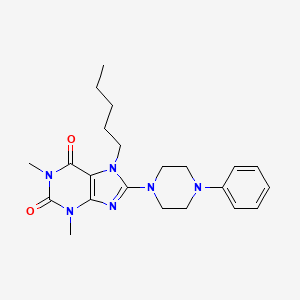

1-(Ethanesulfonyl)imidazole (ESI) is a chemical compound that plays a significant role in various fields of scientific research and industry. It has a CAS Number of 1820619-18-8 and a molecular weight of 160.2 .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle widely present in important biological building blocks . Its synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis

This compound has a molecular formula of C5H8N2O2S and a molecular weight of 160.19. More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.Aplicaciones Científicas De Investigación

Transition-Metal-Based Zeolite Imidazolate Frameworks (ZIFs)

Transition-metal-based zeolite imidazolate frameworks (ZIFs), incorporating imidazolate linkers, have shown promise in various applications due to their fascinating properties. The synthesis of ZIF materials and their incorporation into one-dimensional fibrous materials via electrospinning (ES) opens new directions in research for their use in diverse applications. This review highlights the advancements in the synthesis and applications of ZIF materials (Sankar et al., 2019).

Antimicrobial Activities of Imidazole

Imidazole compounds, including 1-(Ethanesulfonyl)imidazole derivatives, are used in the pharmaceutical industry for manufacturing anti-fungal drugs such as ketoconazole and clotrimazole. These compounds also find applications in the pesticide industry. A literature review emphasized the potential of imidazole as an active drug for microbial resistance, suggesting the synthesis of more imidazole derivatives to inhibit the growth of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Derivatives of imidazo[2,1-b]thiazole, which include structures similar to this compound, have been investigated for their diverse pharmacological activities. This review discusses the pharmacological activities of imidazo[2,1-b]thiazole derivatives and their potential as new molecules with therapeutic applications (Shareef et al., 2019).

Imidazo[1,2-b]pyridazine in Medicinal Chemistry

Imidazo[1,2-b]pyridazine scaffolds, similar to this compound derivatives, have been explored for their therapeutic applications in medicine, including anticancer activities. This review provides insights into the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine compounds, highlighting their potential as novel therapeutic agents (Garrido et al., 2021).

Corrosion Inhibition by Imidazoline and Derivatives

Imidazoline and its derivatives, related to imidazole compounds, are recognized for their effectiveness as corrosion inhibitors. This review compiles information on imidazoline and imidazoline derivatives, including their chemical structures, properties, synthesis, and performance as corrosion inhibitors. The review underscores their utility in the petroleum industry and discusses potential enhancements through chemical structure modification (Sriplai & Sombatmankhong, 2023).

Mecanismo De Acción

Target of Action

1-(Ethanesulfonyl)imidazole is a small molecule with a molecular weight of 160.2 Imidazole, a core structure in this compound, is known to interact with various proteins such as monomeric sarcosine oxidase, nitric oxide synthase, inducible, and adenylate kinase 2, mitochondrial . These proteins play crucial roles in various biological processes.

Mode of Action

For instance, they can act as inhibitors for cytochrome P450-dependent enzymes, such as lanosterol 14-α-demethylase . This interaction disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

For example, they can disrupt the biosynthesis of ergosterol, which is crucial for the integrity and function of fungal cell membranes .

Result of Action

Based on the known actions of imidazoles, it can be inferred that this compound may disrupt the function of certain proteins and biochemical pathways, potentially leading to various cellular effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of imidazole and imidazolium salts, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole or imidazolium ring of the molecule, has been found to significantly affect their antibacterial activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(Ethanesulfonyl)imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, this compound can form stable complexes with metal ions, which may influence its reactivity and interaction with other biomolecules .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. By affecting the expression of specific genes, this compound can alter cellular metabolism and promote or inhibit cell proliferation. For example, in cancer cells, it may induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves interactions with key amino acid residues, such as histidine or cysteine, within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a loss of activity. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic potential, while higher doses could lead to adverse effects, such as organ toxicity or systemic inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can affect the metabolic flux and levels of various metabolites. The compound may also influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can significantly impact its biological activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism. Understanding its subcellular distribution helps elucidate its precise role in cellular processes .

Propiedades

IUPAC Name |

1-ethylsulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-2-10(8,9)7-4-3-6-5-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCZPXKLPWHWQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperdine}piperidine](/img/structure/B2982129.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2982133.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2982138.png)

![6-Tert-butyl-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2982139.png)

![6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2982144.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)

![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2982149.png)